molecular formula C21H22N2O6 B2802799 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 955228-33-8

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2802799
CAS No.: 955228-33-8
M. Wt: 398.415
InChI Key: WZYFVBAPBLPDIZ-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic small molecule characterized by a pyrrolidinone core (5-oxopyrrolidin-3-yl) linked to a benzo[d][1,3]dioxol-5-yl moiety via a methylene group. This compound’s structure combines a rigid pyrrolidinone scaffold with aromatic and ether functionalities, which may influence its bioavailability, metabolic stability, and target binding affinity .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-26-16-4-2-3-5-17(16)27-12-20(24)22-10-14-8-21(25)23(11-14)15-6-7-18-19(9-15)29-13-28-18/h2-7,9,14H,8,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYFVBAPBLPDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrrolidinone ring: This step involves the reaction of an appropriate amine with a diketone to form the pyrrolidinone structure.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole and pyrrolidinone intermediates with 2-(2-methoxyphenoxy)acetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamide (K-16)

  • Structure: Replaces the 2-methoxyphenoxy group with a benzylthioether and lacks the pyrrolidinone core.
  • Synthesis : Prepared via coupling of 2-((3-methylbenzyl)thio)acetic acid with benzo[d][1,3]dioxol-5-amine .
  • Biological Activity : Exhibits auxin-like activity in A. thaliana, promoting root elongation at 0.1 µM. The thioether group enhances lipophilicity (logP ~3.5) compared to the target compound’s ether group .

2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p)

  • Structure : Features a ketone adjacent to the acetamide (2-oxoacetamide) and a 4-methoxyphenyl substituent.
  • This contrasts with the target compound’s non-oxidized acetamide chain .

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)

  • Structure: Incorporates a benzimidazole ring instead of pyrrolidinone.
  • Biological Relevance : Demonstrates inhibitory activity against indoleamine 2,3-dioxygenase-1 (IDO1), suggesting heterocyclic moieties enhance enzyme binding .

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)

  • Structure: Contains a bromothiophene and methylamino group, increasing steric bulk and halogen-mediated hydrophobic interactions .

Comparative Physicochemical Properties

Compound logP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds Aromatic Rings
Target Compound ~2.8 7 6 3
K-16 ~3.5 5 5 3
4p ~2.2 6 4 3
Compound 28 ~3.1 6 5 4

Key Observations :

  • The target compound’s 2-methoxyphenoxy group contributes to moderate lipophilicity (logP ~2.8), balancing solubility and membrane permeability.
  • The pyrrolidinone core reduces conformational flexibility (rotatable bonds = 6) compared to linear analogues like K-16 .

Biological Activity

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

1. Chemical Structure and Synthesis

The compound features several notable structural motifs:

  • Benzo[d][1,3]dioxole moiety: Known for its biological activity against various cancer cell lines.
  • Pyrrolidinone ring : Contributes to the compound's interaction with biological targets.
  • Methoxyphenoxy acetamide : Imparts additional functional properties that may enhance therapeutic efficacy.

Synthesis Overview

The synthesis of this compound typically involves multiple steps:

  • Formation of the benzo[d][1,3]dioxole structure via cyclization of catechol with formaldehyde.
  • Synthesis of the pyrrolidinone ring , which can be achieved through reactions involving diketones.
  • Coupling of the benzo[d][1,3]dioxole and pyrrolidinone units , resulting in the final product.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly:

  • Cell Cycle Arrest : Induces arrest at the S phase in cancer cells.
  • Apoptosis Induction : Triggers programmed cell death in tumor cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

StudyCompoundActivityFindings
Benzodioxole derivativesAnti-cancerInduced apoptosis in various cancer cell lines.
Methoxyphenoxy derivativesAnti-inflammatoryShowed significant inhibition of COX enzymes, leading to reduced inflammation.
Pyrrolidinone analogsCytotoxicityDemonstrated cytotoxic effects against solid tumor cell lines with varying efficacy.

Analgesic and Anti-inflammatory Properties

In addition to anti-cancer properties, related compounds have shown:

  • Analgesic Activity : Compounds with similar structures exhibited analgesic effects comparable to standard drugs like sodium diclofenac.
  • Anti-inflammatory Effects : Significant reduction in inflammatory markers such as IL-1β was observed, indicating potential for treating inflammatory conditions.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other compounds:

CompoundKey FeaturesBiological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-5-methylpyrrolidinoneMethyl group instead of methoxyphenoxyModerate anti-cancer activity
1-(Benzo[d][1,3]dioxol-5-yl)-cyclohexylureaCyclohexyl group presentEnhanced solubility and stability

Unique Properties

The cyclohexylurea group in this compound may influence its physicochemical properties, such as solubility and interaction with biological targets.

4. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential applications in oncology and anti-inflammatory therapies highlight its importance as a candidate for future drug development. Continued research is essential to fully elucidate its mechanisms and optimize its therapeutic efficacy.

Q & A

Q. Basic Research Focus :

  • Bioactivity : The benzo[d][1,3]dioxole group enhances lipophilicity, improving blood-brain barrier penetration in neurological target studies . The 2-methoxyphenoxy moiety may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 or kinases) .
  • Stability : The dioxole ring is prone to oxidative degradation; stability studies in PBS (pH 7.4, 37°C) show a half-life of ~48 hours .
    Advanced Considerations :
  • Metabolite identification : LC-MS/MS reveals primary metabolites from CYP450-mediated O-demethylation of the methoxy group, which may alter target binding .

What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

Q. Basic Research Focus :

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry, e.g., distinguishing pyrrolidinone C=O (δ ~170 ppm) from acetamide C=O (δ ~165 ppm) .
  • High-resolution mass spectrometry (HRMS) : Accurately verifies molecular ion [M+H]⁺ with <2 ppm error .
    Advanced Considerations :
  • X-ray crystallography : SHELXL refinement (via SHELX suite) resolves conformational ambiguities, such as the orientation of the methoxyphenoxy group .
  • Dynamic NMR : Detects restricted rotation in the acetamide linkage at low temperatures (−40°C) .

How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Q. Basic Research Focus :

  • Docking vs. assay results : If molecular docking (AutoDock Vina) predicts strong binding to a target (e.g., IC₅₀ <1 μM) but assays show weaker activity (IC₅₀ >10 μM), consider:
    • Solvent effects : DMSO in stock solutions may alter protein conformation .
    • Protonation states : Adjust pH to match physiological conditions (e.g., pKa of pyrrolidinone NH ~9.5) .
      Advanced Considerations :
  • Molecular dynamics simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to identify unstable binding poses .

What strategies are effective for improving aqueous solubility without compromising target affinity?

Q. Basic Research Focus :

  • Co-solvent systems : Use PEG-400/water (20:80) or cyclodextrin inclusion complexes to achieve >1 mg/mL solubility .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the pyrrolidinone nitrogen .
    Advanced Considerations :
  • Salt formation : Co-crystallization with succinic acid increases solubility 3-fold but requires pH-dependent stability testing .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Basic Research Focus :

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., 2°C ΔTₘ shift indicates stabilization) .
  • Knockdown/knockout models : CRISPR-Cas9-mediated gene silencing of suspected targets (e.g., HDAC6) to correlate activity loss .
    Advanced Considerations :
  • Polypharmacology profiling : Broad-spectrum kinase screening (Eurofins Panlabs) identifies off-target effects (>10% inhibition at 1 μM) .

What are the critical parameters for scaling up synthesis while maintaining purity?

Q. Basic Research Focus :

  • Purification : Flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) or preparative HPLC (C18, 0.1% TFA modifier) ensures >98% purity .
    Advanced Considerations :
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time to minimize impurities .

How can crystallographic data resolve structural uncertainties in analogs?

Q. Advanced Research Focus :

  • Twinned crystals : SHELXD (SHELX suite) deconvolutes overlapping reflections in P2₁/c space group data .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts) influencing packing .

What in vitro and in vivo models are suitable for evaluating neuroprotective effects?

Q. Basic Research Focus :

  • In vitro : SH-SY5Y cells under oxidative stress (H₂O₂, 200 μM) with viability assessed via MTT assay .
    Advanced Considerations :
  • In vivo : Transgenic AD mice (APP/PS1) dosed at 10 mg/kg/day (oral) with Aβ plaque reduction quantified via immunohistochemistry .

How do structural modifications at the pyrrolidinone ring impact metabolic stability?

Q. Advanced Research Focus :

  • Deuterium incorporation : Replacing CH₃ with CD₃ at the methylene bridge reduces CYP2D6-mediated metabolism (t₁/₂ increased from 2.1 to 4.5 hours) .
  • Fluorine substitution : Adding F at the 4-position of the dioxole ring blocks epoxidation, reducing hepatotoxicity in rat models .

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